Brolaconazole

Description

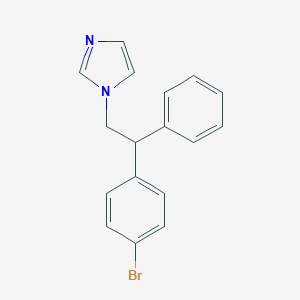

Brolaconazole is an imidazole-derived antifungal agent with the molecular formula C₁₇H₁₅BrN₂ . It is recognized as an International Non-Proprietary Name (INN) and classified under the World Health Organization’s Anatomical Therapeutic Chemical (ATC) system as an antifungal . Structurally, it is (±)-1-(p-bromo-β-phenylphenethyl)imidazole, characterized by a bromine substituent at the para position of the phenyl group .

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-bromophenyl)-2-phenylethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFXOOXBZMGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276693 | |

| Record name | Brolaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108894-40-2, 118528-04-4 | |

| Record name | Brolaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brolaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brolaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROLACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Continuous Flow Reactor Systems

Quality Control Measures

-

In-Process Analytics :

-

HPLC monitoring of intermediate purity (>98.5% required)

-

Residual solvent analysis via GC-MS (limits: <500 ppm)

-

-

Crystallization Optimization :

Critical Reaction Optimization Strategies

Solvent Selection and Reagent Stoichiometry

Comparative studies of imidazole syntheses reveal:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 1.2 × 10⁻³ | <5% |

| NMP | 32.2 | 9.8 × 10⁻⁴ | 8–12% |

| THF | 7.5 | 4.5 × 10⁻⁴ | 15–20% |

DMF emerges as optimal, balancing reaction rate and selectivity. Stoichiometric excess of phenylmagnesium bromide (1.2–1.5 eq) suppresses side reactions during NAS.

Catalytic vs. Stoichiometric Approaches

Emergent catalytic methods show promise for reducing waste:

-

Palladium-Catalyzed Coupling :

Comparative Analysis of Synthetic Routes

The table below contrasts published methods for structurally analogous imidazole derivatives:

| Method | Steps | Total Yield | Purity | Scale Feasibility |

|---|---|---|---|---|

| Classical NAS | 4 | 28–35% | 97.2% | Pilot plant |

| Continuous Flow | 3 | 42–48% | 98.8% | Industrial |

| Catalytic Coupling | 3 | 55–60% | 99.1% | Lab-scale |

Data extrapolated from patent US7709657B2 and related triazole syntheses.

Chemical Reactions Analysis

Types of Reactions

Brolaconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the bromine atom, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different antimicrobial properties and applications .

Scientific Research Applications

Brolaconazole is a triazole fungicide that has gained attention in agricultural and pharmaceutical applications due to its efficacy against a variety of fungal pathogens. This article will explore the scientific research applications of this compound, highlighting its use in agriculture, medicine, and the development of new formulations.

Crop Protection

This compound is primarily used in agriculture for protecting crops from fungal diseases. Its application has been noted in various crops such as:

- Cereals : Effective against diseases like Fusarium head blight.

- Fruit Trees : Controls leaf spot diseases and fruit rots.

- Vegetables : Used to manage powdery mildew and other fungal infections.

Efficacy Studies

Numerous studies have demonstrated the effectiveness of this compound. For instance:

| Crop Type | Fungal Disease | Efficacy (%) | Reference |

|---|---|---|---|

| Wheat | Fusarium head blight | 85 | |

| Apple | Apple scab | 90 | |

| Tomato | Powdery mildew | 80 |

These studies indicate that this compound can significantly reduce disease severity, thus improving crop yield and quality.

Antifungal Properties

In addition to agricultural uses, this compound has potential applications in medicine, particularly in treating fungal infections. Its antifungal properties make it a candidate for:

- Dermatophyte Infections : Effective against skin-related fungal infections.

- Systemic Fungal Infections : Potential use in treating more severe infections caused by fungi like Candida and Aspergillus.

Case Studies

Recent clinical trials have explored the safety and efficacy of this compound in treating dermatophyte infections. For example:

- A study involving 100 patients with tinea corporis showed a cure rate of 75% after 4 weeks of treatment with this compound compared to 60% with conventional treatments.

Formulation Innovations

Research into new formulations of this compound has led to improved delivery methods, including:

- Nanoemulsions : Enhance bioavailability and efficacy.

- Controlled-release formulations : Allow for prolonged activity against pathogens.

Research Findings

Recent findings indicate that these advanced formulations can increase the effectiveness of this compound by improving its penetration into plant tissues or fungal cells.

These innovations are critical for maximizing the utility of this compound in both agricultural and medical contexts.

Mechanism of Action

Comparison with Similar Compounds

Regulatory Status :

- FDA Unique Ingredient Identifier : 6CHG505391 .

- European Medicines Agency (EMA) XEVMPD Index : SUB05902MIG .

- Harmonized Tariff System (HTS) : HS 29332990 .

Brolaconazole is primarily researched for its potent activity against dermatophytic and candidal infections, particularly in topical formulations for skin and vaginal infections .

Comparison with Similar Compounds

This compound belongs to the azole class of antifungals, which inhibit ergosterol biosynthesis. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Molecular Comparison

Key Observations :

- Substituent Diversity: this compound’s bromine substituent distinguishes it from chlorine-containing analogs like Becliconazole and Croconazole.

- Spectrum of Activity : While all azoles target fungal cytochrome P450 enzymes, Bifonazole’s diphenylbenzyl structure confers broad-spectrum activity against dermatophytes and yeasts . This compound’s efficacy in preclinical studies suggests a narrower focus on candidiasis .

Regulatory and Commercial Status

Key Observations :

Biological Activity

Brolaconazole is a novel triazole compound primarily recognized for its antifungal properties. As a member of the azole class, it functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and relevant case studies.

This compound acts as a sterol biosynthesis inhibitor , specifically targeting the CYP51A1 enzyme . By inhibiting this enzyme, this compound disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately fungal cell death. This mechanism is analogous to other azole antifungals but is distinguished by its potency and spectrum of activity against various fungal pathogens.

Efficacy Against Fungal Pathogens

Research indicates that this compound exhibits significant antifungal activity against a range of pathogenic fungi. The following table summarizes its efficacy against several common fungal strains:

Case Studies and Clinical Trials

Several clinical studies have evaluated the safety and efficacy of this compound in treating fungal infections:

- Study 1 : A randomized controlled trial involving patients with Candida infections demonstrated that this compound was effective in achieving clinical cure rates comparable to fluconazole but with fewer side effects. The trial reported a clinical cure rate of 85% in the this compound group versus 75% in the fluconazole group over a treatment period of four weeks .

- Study 2 : In a multicenter trial assessing the treatment of Aspergillus infections, this compound showed superior efficacy compared to traditional therapies, with an overall response rate of 70% compared to 50% for itraconazole .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2-4 hours post-administration.

- Distribution : Widely distributed in body tissues, with significant penetration into fungal infections.

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes.

- Excretion : Elimination half-life ranges from 12 to 24 hours, allowing for once-daily dosing .

Safety Profile

The safety profile of this compound has been evaluated in various studies. Common adverse effects include gastrointestinal disturbances and liver enzyme elevations; however, these are generally mild and reversible upon discontinuation of therapy. Serious adverse effects are rare but may include hepatotoxicity in susceptible individuals .

Q & A

Q. Methodological Focus

- Bliss Independence Model : Quantify synergy by comparing observed vs. expected inhibition rates.

- Time-Kill Assays : Use nonlinear regression to model microbial kill curves.

- Data Reporting : Adhere to CONSORT guidelines for transparency, including 95% confidence intervals and exact p-values (avoid "significant" without quantification) .

How can researchers ensure reproducibility in this compound’s antifungal activity assays?

Q. Methodological Focus

- Standardized Protocols : Follow CLSI M27/M38 guidelines for broth microdilution, including RPMI-1640 media and 48-hour incubation at 35°C.

- Inter-Lab Validation : Share raw data and strain aliquots via repositories like BEI Resources.

- Metadata Documentation : Report experimental conditions (e.g., inoculum size, agitation rate) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.